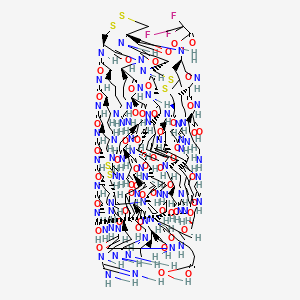

![molecular formula C27H23F3N2O5S B3026438 (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin CAS No. 2108603-03-6](/img/structure/B3026438.png)

(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin

Descripción general

Descripción

The compound is a derivative of isatin, which is an indole derivative. The trifluoromethyl group attached to the pyrrolidinyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups. These include the isatin core, a benzyl group, a sulfonyl group, a pyrrolidinyl group, and a trifluoromethyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Caspase Inhibition

CAY10406 is a trifluoromethyl analog of an isatin sulfonamide compound that selectively inhibits caspases 3 and 7 . The non-trifluoromethyl compound exhibits K_i values of 1.2 nM and 6 nM for caspases 3 and 7, respectively . For all of the other caspases tested, it is 100 to 1,000 times less potent .

Apoptosis Research

Caspases 3 and 7, which CAY10406 selectively inhibits, are ‘effector caspases’ that are downstream from the initiating steps of apoptosis . They are implicated in the main proteolytic processing of the apoptotic signal . Therefore, CAY10406 can be used in apoptosis research to study the role of these caspases in cell death.

Cell Biology

Given its role in apoptosis and caspase inhibition, CAY10406 can be used in various aspects of cell biology research . It can help researchers understand the mechanisms of cell death and survival, and how these processes are regulated.

Proteolysis Research

Caspases, including the ones inhibited by CAY10406, are involved in proteolysis . Therefore, this compound can be used in proteolysis research to study the role of caspases in protein degradation and turnover.

Cytosolic & Secreted Proteases Research

Caspases are a type of cytosolic protease, and CAY10406’s ability to inhibit specific caspases can make it a useful tool in researching cytosolic and secreted proteases .

Biochemical Research

CAY10406’s unique properties and actions make it a valuable compound in biochemical research . Its selective inhibition of certain caspases can help researchers study the biochemical pathways involving these enzymes.

Direcciones Futuras

Mecanismo De Acción

Target of Action

CAY10406, also known as (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin, is a trifluoromethyl analog of an isatin sulfonamide compound that selectively inhibits caspases 3 and 7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis and necroptosis), and inflammation .

Mode of Action

CAY10406 acts as a putative inhibitor of caspases 3 and 7 . It is believed to bind to these caspases, preventing them from carrying out their role in the apoptotic pathway . This inhibition can prevent programmed cell death, which is often a desired outcome in diseases where excessive apoptosis is a problem .

Biochemical Pathways

The primary biochemical pathway affected by CAY10406 is the apoptotic pathway . By inhibiting caspases 3 and 7, CAY10406 can prevent the cascade of proteolytic activity that leads to apoptosis . This can result in the survival of cells that would otherwise undergo programmed cell death .

Pharmacokinetics

It is known to be soluble in dmso to 10 mm . This suggests that it may have good bioavailability when administered in a suitable formulation .

Result of Action

The inhibition of caspases 3 and 7 by CAY10406 can prevent apoptosis, leading to the survival of cells that would otherwise die . This can have a variety of effects at the molecular and cellular level, depending on the context. For example, in a disease context where excessive apoptosis is detrimental, such as certain neurodegenerative diseases, inhibiting apoptosis could be beneficial .

Action Environment

The action, efficacy, and stability of CAY10406 can be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and physical conditions such as temperature and pressure .

Propiedades

IUPAC Name |

1-benzyl-5-[(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidin-1-yl]sulfonylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F3N2O5S/c28-27(29,30)19-8-10-21(11-9-19)37-17-20-7-4-14-32(20)38(35,36)22-12-13-24-23(15-22)25(33)26(34)31(24)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,20H,4,7,14,16-17H2/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBVQFYPQBMLQY-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)

![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)